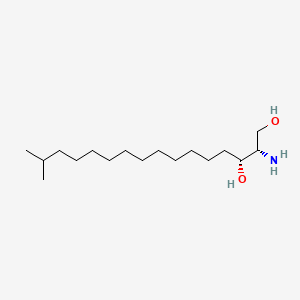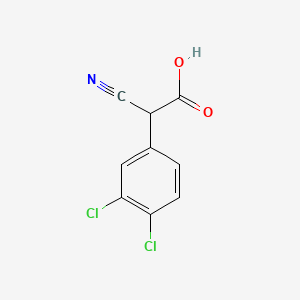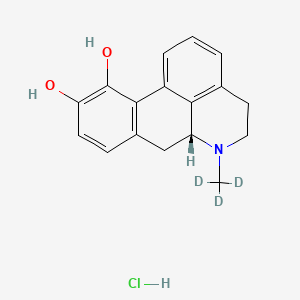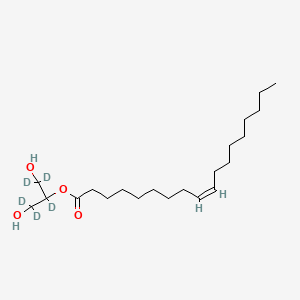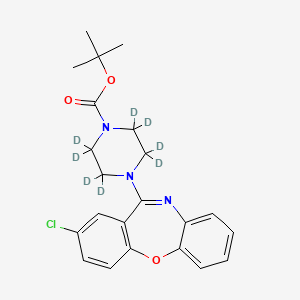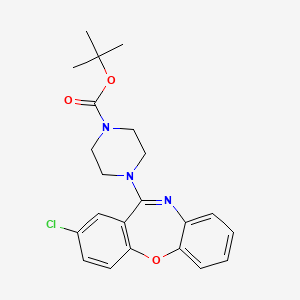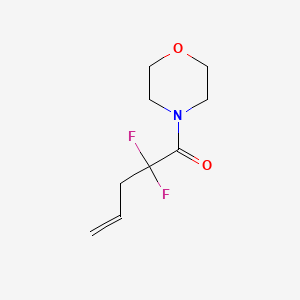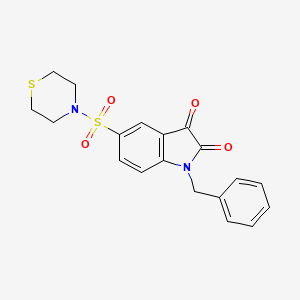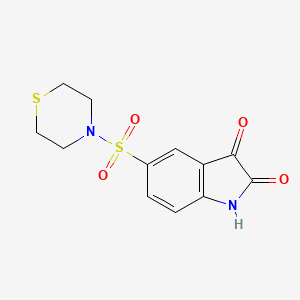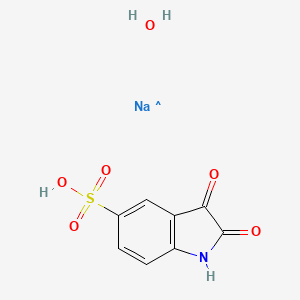
ent-Florfenicol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Florfenicol-d3: is a deuterium-labeled derivative of Florfenicol, a synthetic fluorinated analog of thiamphenicol. Florfenicol is a broad-spectrum antibiotic commonly used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where Florfenicol is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated Florfenicol oxides, while reduction may produce deuterated Florfenicol alcohols .
Scientific Research Applications
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Florfenicol.
Biology: Employed in studies to investigate the effects of Florfenicol on bacterial protein synthesis and resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the aquaculture industry to control bacterial infections in fish and other aquatic animals .
Mechanism of Action
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and traceability in pharmacokinetic studies .
Comparison with Similar Compounds
Florfenicol: The non-deuterated parent compound with similar antibacterial properties.
Thiamphenicol: A related antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Chloramphenicol: Another related antibiotic with a broader spectrum of activity but higher toxicity
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for pharmacokinetic and metabolic research, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Properties
CAS No. |
1217619-10-7 |
|---|---|
Molecular Formula |
C12H14Cl2FNO4S |
Molecular Weight |
361.224 |
IUPAC Name |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
InChI Key |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Synonyms |
2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


